2-(2-Bromophenyl)thiazole
Overview
Description
2-(2-Bromophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Mechanism of Action
Target of Action
Thiazoles, including 2-(2-Bromophenyl)thiazole, are found in many potent biologically active compounds . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazoles in general have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antitumor activity, some thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of similar thiazole derivatives have been confirmed .
Result of Action
Some thiazole derivatives have demonstrated significant antimicrobial and antitumor activities .
Action Environment
The effectiveness of similar thiazole derivatives has been studied in various biological environments .
Biochemical Analysis
Biochemical Properties
2-(2-Bromophenyl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activity against tumor cells by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may modulate the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For instance, thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition results in the cessation of bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound has been associated with sustained cytotoxic effects on tumor cells, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as antimicrobial and antitumor activities. At higher doses, toxic or adverse effects may be observed . For instance, high doses of thiazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives have been shown to modulate the activity of enzymes involved in metabolism, such as cytochrome P450 enzymes . These interactions can affect metabolic flux and alter the levels of metabolites, potentially leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives are known to be transported across cell membranes by specific transporters, facilitating their distribution to target tissues . Additionally, binding proteins may influence the localization and accumulation of this compound within cells, affecting its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Thiazole derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of this compound to the nucleus may enhance its ability to modulate gene expression, while its presence in the mitochondria may influence cellular metabolism and apoptosis.
Preparation Methods
The synthesis of 2-(2-Bromophenyl)thiazole typically involves the reaction of 2-bromoacetophenone with thiourea under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(2-Bromophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromophenyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(2-Bromophenyl)thiazole can be compared with other thiazole derivatives, such as:
2-Phenylthiazole: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
2-(4-Bromophenyl)thiazole: The bromine atom is positioned differently, which can affect its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKTWTQELZBNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312100 | |
Record name | 2-(2-Bromophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-46-7 | |
Record name | 2-(2-Bromophenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30216-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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